

# Biocompatibility and toxicity of 11-aminoundecanoic acid.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 11-Aminoundecanoic acid

Cat. No.: B556864

[Get Quote](#)

An In-Depth Technical Guide to the Biocompatibility and Toxicity of **11-Aminoundecanoic Acid**

## Executive Summary

**11-Aminoundecanoic acid** (11-AUA) is an essential monomer primarily used in the production of the high-performance bioplastic, Polyamide 11 (Nylon-11).[1][2] Derived industrially from castor oil, its application in medical devices, food packaging, and specialized coatings necessitates a thorough understanding of its biocompatibility and toxicological profile.[1][3] This document provides a comprehensive technical overview of the existing data on 11-AUA, summarizing key toxicological endpoints, detailing relevant experimental methodologies, and outlining standard biocompatibility assessment workflows. The available evidence indicates that **11-aminoundecanoic acid** possesses a low level of toxicity.

## Toxicological Profile

The toxicological profile of **11-aminoundecanoic acid** suggests a low potential for acute toxicity upon oral or dermal exposure.[4] It is not found to be a skin irritant or sensitizer, though it may cause slight, temporary eye irritation.[2][4]

## Acute and Sub-Chronic Toxicity

Studies reveal that 11-AUA has negligible acute toxicity.[4] In sub-chronic studies, high concentrations administered over several weeks led to kidney lesions in both rats and mice.[4]

## Genotoxicity and Mutagenicity

In vitro assessments have been conducted to determine the potential for **11-aminoundecanoic acid** to cause genetic mutations. The consensus from these studies is that 11-AUA is not mutagenic.[4] It did not induce gene mutations in bacterial assays (Ames test) or cause chromosomal aberrations in Chinese Hamster Ovary (CHO) cells.[4] However, a slight increase in Sister Chromatid Exchanges (SCEs) was noted in CHO cells.[4]

## Carcinogenicity

Long-term carcinogenicity bioassays have been performed on rats and mice.[3] In these studies, male rats fed high doses of 11-AUA showed an increased incidence of transitional-cell carcinomas in the urinary bladder and neoplastic nodules in the liver.[4][5] No significant evidence of treatment-related tumors was observed in mice.[4][5] Based on this, the International Agency for Research on Cancer (IARC) has concluded there is "limited evidence" for the carcinogenicity of **11-aminoundecanoic acid** in experimental animals, with no data available for humans.[5]

## Developmental and Reproductive Toxicity

A developmental toxicity study, following OECD guideline 414, was conducted on pregnant rats. The results showed that **11-aminoundecanoic acid** was well tolerated at concentrations of 2000 and 6000 ppm.[4] There is a lack of data available to fully evaluate its effects on reproduction.[5]

## Quantitative Data Summary

The following tables provide a structured summary of the key quantitative data from toxicological assessments of **11-aminoundecanoic acid**.

Table 1: Acute Toxicity Data

Species	Route	Endpoint	Value (mg/kg)	Reference
Rat	Oral	LD50	> 14,700	[4]

| Rat | Dermal | LD0 | > 2,000 |[4] |

Table 2: Sub-Chronic Toxicity Data (4-Week Dietary Study)

Species	Sex	Endpoint	Value	Equivalent Dose (mg/kg bw/day)	Reference
Rat	Male	NOAEL	5000 ppm	472	<a href="#">[4]</a>
Rat	Female	NOAEL	5000 ppm	507	<a href="#">[4]</a>

NOAEL: No-Observed-Adverse-Effect Level

Table 3: In Vitro Genotoxicity Data

Test System	Cell Type	Metabolic Activation	Result	Reference
Reverse Gene Mutation	S. typhimurium	+/- S9	Negative	<a href="#">[4]</a>
Chromosome Aberration	CHO Cells	+/- S9	Negative	<a href="#">[4]</a>
Gene Mutation	L5178Y cells	+/- S9	Negative	<a href="#">[4]</a>

| Sister Chromatid Exchange | CHO Cells | - S9 | Slight Increase |[\[4\]](#) |

## Experimental Protocols

Detailed and standardized protocols are critical for the reliable assessment of biocompatibility and toxicity. The following sections describe representative methodologies for key in vitro assays.

### Protocol: In Vitro Cytotoxicity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. Metabolically active cells reduce the yellow MTT

tetrazolium salt to purple formazan crystals.

**Objective:** To determine the concentration at which a substance exhibits cytotoxic effects on a cell culture.

**Methodology:**

- **Cell Plating:** Seed cells (e.g., L929 mouse fibroblasts) into a 96-well microtiter plate at a predetermined density (e.g.,  $1 \times 10^4$  cells/well) in 100  $\mu\text{L}$  of culture medium. Incubate for 24 hours at  $37^\circ\text{C}$  and 5%  $\text{CO}_2$  to allow for cell attachment.
- **Preparation of Test Article Extracts:** Prepare extracts of **11-aminoundecanoic acid** according to ISO 10993-12 standards. This typically involves incubating the material in culture medium (with and without serum) at  $37^\circ\text{C}$  for 24-72 hours.[\[6\]](#) Create a serial dilution of the extract.
- **Cell Treatment:** After the initial 24-hour incubation, remove the culture medium from the wells and replace it with the serially diluted test article extracts. Include untreated cells as a negative control and a known cytotoxic substance as a positive control.
- **Incubation:** Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at  $37^\circ\text{C}$  and 5%  $\text{CO}_2$ .[\[7\]](#)
- **Addition of MTT Reagent:** Add 10  $\mu\text{L}$  of sterile MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at  $37^\circ\text{C}$ , allowing viable cells to convert MTT to formazan.
- **Solubilization of Formazan:** Add 100  $\mu\text{L}$  of a solubilization solution (e.g., acidified isopropanol or detergent reagent) to each well to dissolve the purple formazan crystals.[\[7\]](#) Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.
- **Data Acquisition:** Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570 nm.
- **Data Analysis:** Calculate cell viability as a percentage relative to the untreated negative control. Plot cell viability against the concentration of the test article extract to determine the  $\text{IC}_{50}$  (the concentration that inhibits 50% of cell viability).

## Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in specific strains of *Salmonella typhimurium* and *Escherichia coli*.<sup>[8][9]</sup>

Objective: To determine if **11-aminoundecanoic acid** can cause gene mutations.

Methodology:

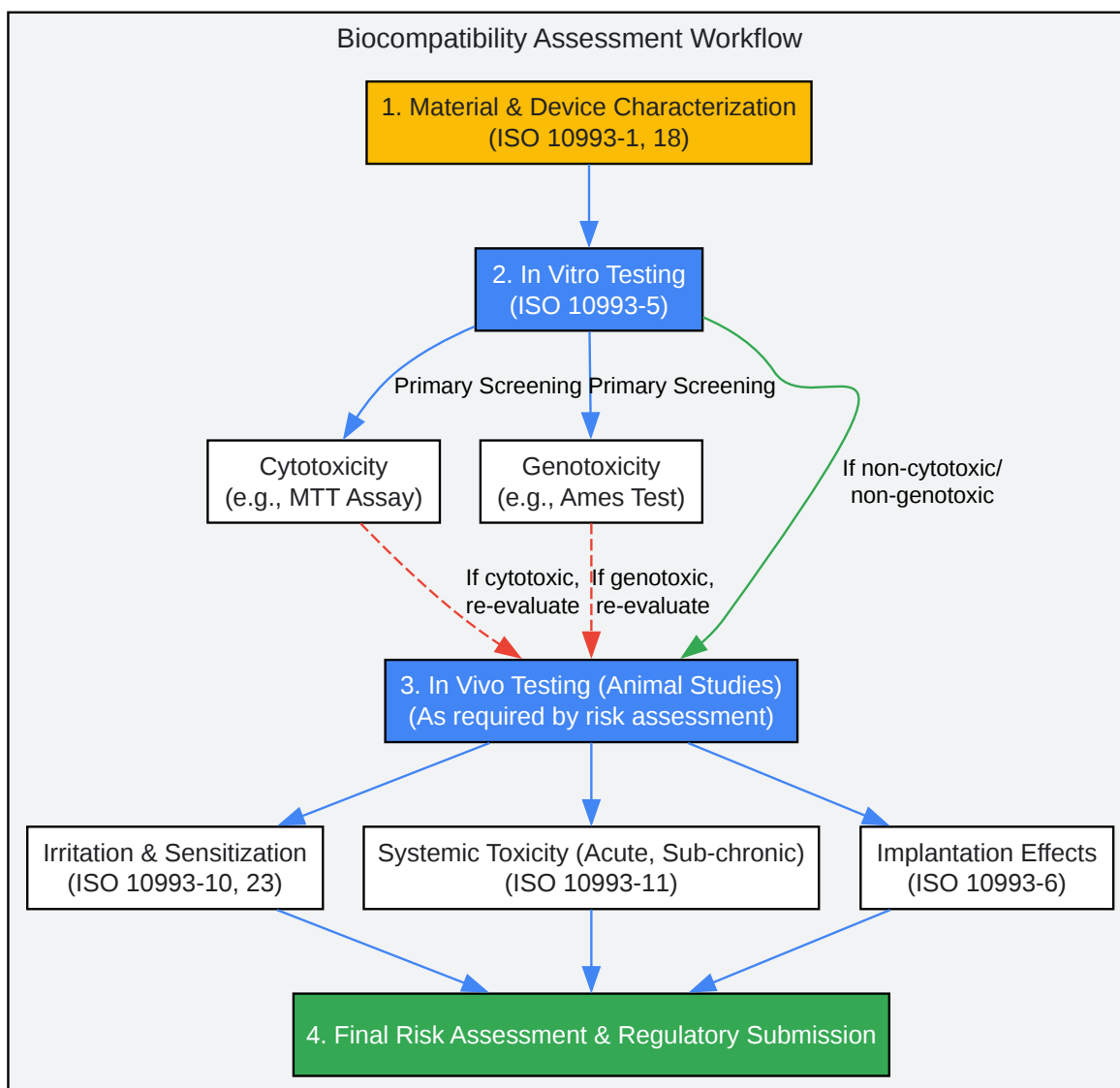
- **Strain Selection:** Utilize several mutant bacterial strains that are auxotrophic for an amino acid (e.g., histidine for *S. typhimurium* TA98, TA100, TA1535).<sup>[9]</sup> These strains cannot grow in a histidine-deficient medium unless a reverse mutation occurs.
- **Metabolic Activation (S9):** Conduct the test both with and without a mammalian metabolic activation system (S9 fraction), which is typically derived from the livers of rats induced with Aroclor 1254. This simulates metabolic processes in mammals that might convert a non-mutagenic substance into a mutagenic one.
- **Test Compound Preparation:** Dissolve **11-aminoundecanoic acid** in a suitable solvent (e.g., water or DMSO) to create a range of test concentrations.
- **Exposure (Plate Incorporation Method):**
  - To a test tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of the S9 mix (or buffer for tests without activation).
  - Incubate this mixture for 20-30 minutes at 37°C.
  - Add 2 mL of molten top agar (containing a trace amount of histidine to allow for a few cell divisions, which is necessary for mutagenesis to occur).
  - Pour the entire mixture onto a minimal glucose agar plate (the bottom agar).
- **Incubation:** Incubate the plates in the dark at 37°C for 48-72 hours.
- **Data Acquisition:** Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) on each plate. Also, observe for any signs of

cytotoxicity (a significant reduction in the background lawn of bacterial growth).

- **Data Analysis:** A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate observed in the negative control plates.

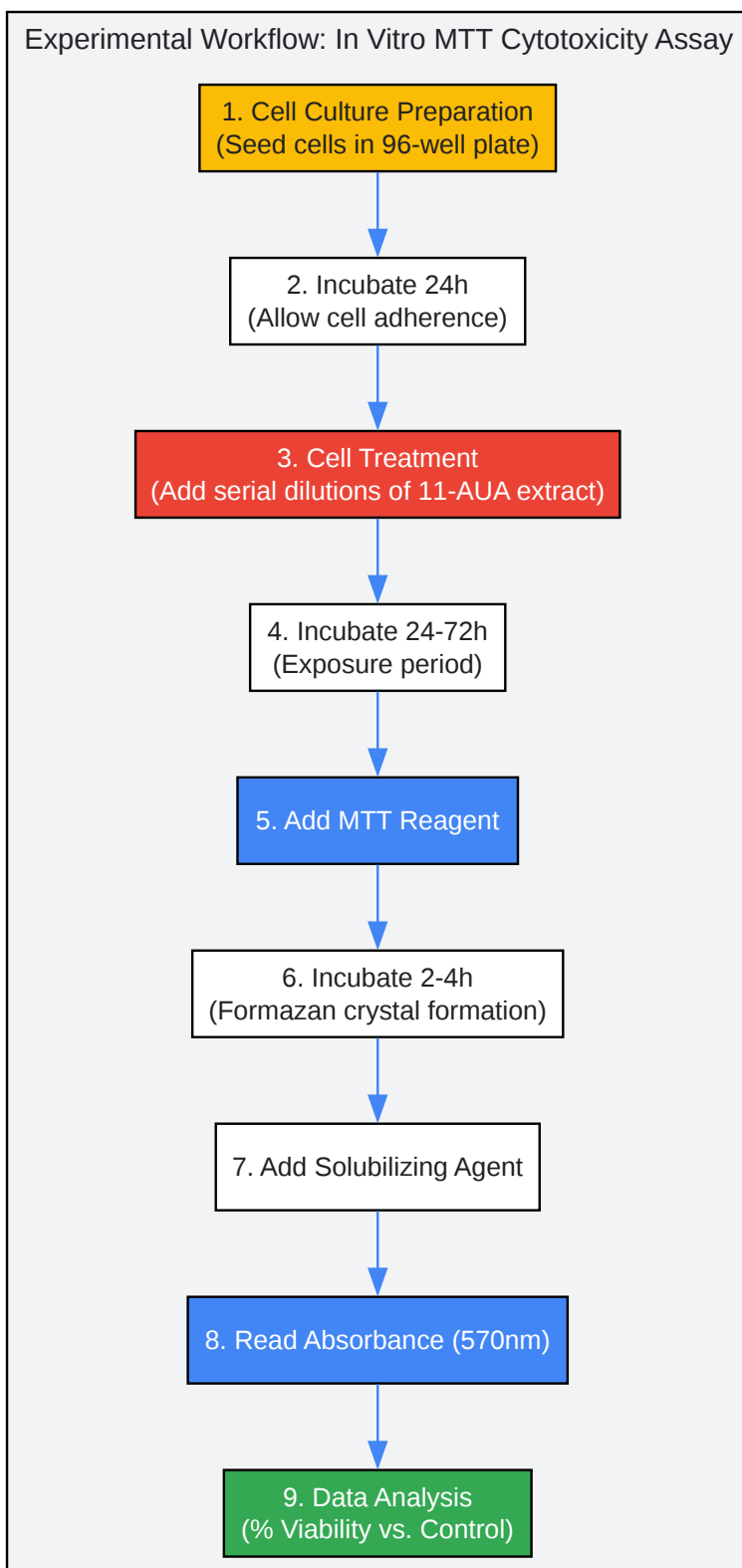
## Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental and logical workflows in biocompatibility assessment.



[Click to download full resolution via product page](#)

Caption: A tiered workflow for assessing the biocompatibility of a material.



[Click to download full resolution via product page](#)

Caption: A step-by-step workflow for the MTT cytotoxicity assay.



## Conclusion

**11-Aminoundecanoic acid** demonstrates a favorable biocompatibility profile for many applications, characterized by very low acute toxicity and a lack of skin irritation, sensitization, or in vitro mutagenic activity.[2][4] The primary toxicological concerns arise from long-term, high-dose exposure, which has been linked to kidney lesions in rodents and a potential for urinary bladder tumors in male rats.[4][5] These findings are most relevant for occupational health risk assessments where chronic high-level exposure might occur. For applications in drug development or as a component in medical devices, where exposure levels are typically much lower and controlled, 11-AUA is generally considered safe. However, as with any biomaterial, a thorough risk assessment based on the specific end-use, contact duration, and patient population is mandatory.[6][10]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. oehha.ca.gov [oehha.ca.gov]
- 2. arkema.com [arkema.com]
- 3. Carcinogenesis Bioassay of 11-Aminoundecanoic Acid (CAS No. 2432-99-7) in F344 Rats and B6C3F1 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. 11-Aminoundecanoic Acid (IARC Summary & Evaluation, Volume 39, 1986) [inchem.org]
- 6. Biocompatibility assessment of biomaterials used in orthopedic devices: An overview (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. eurofins.com.au [eurofins.com.au]
- 10. Building a Top-Rate Biocompatibility Testing Process for Medical Devices [sartorius.com]

- To cite this document: BenchChem. [Biocompatibility and toxicity of 11-aminoundecanoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556864#biocompatibility-and-toxicity-of-11-aminoundecanoic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)